Tert-butyl 2-(cyanomethyl)-7-azaspiro[3.5]nonane-7-carboxylate
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Overview
Description
Tert-butyl 2-(cyanomethyl)-7-azaspiro[3.5]nonane-7-carboxylate is an organic compound with the molecular formula C12H22N2O2. It is known for its unique spirocyclic structure, which includes a nitrogen-containing ring system. This compound is primarily used as an intermediate in chemical synthesis due to its reactivity and stability .
Preparation Methods
The preparation of tert-butyl 2-(cyanomethyl)-7-azaspiro[3.5]nonane-7-carboxylate typically involves a series of chemical reactions starting from 2,7-diazaspiro[3.5]nonane. The synthetic route includes substitution and esterification reactions. The process generally involves the following steps :
Starting Material: 2,7-diazaspiro[3.5]nonane.
Substitution Reaction: Introduction of the cyanomethyl group.
Esterification: Formation of the tert-butyl ester.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Tert-butyl 2-(cyanomethyl)-7-azaspiro[3.5]nonane-7-carboxylate undergoes various types of chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The cyanomethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 2-(cyanomethyl)-7-azaspiro[3.5]nonane-7-carboxylate has several scientific research applications :
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(cyanomethyl)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with molecular targets through its functional groups. The cyanomethyl group can participate in nucleophilic and electrophilic reactions, while the spirocyclic structure provides stability and specificity in binding to targets . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Tert-butyl 2-(cyanomethyl)-7-azaspiro[3.5]nonane-7-carboxylate can be compared with other spirocyclic compounds such as :
Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: Similar structure but lacks the cyanomethyl group.
Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Different ring size and substitution pattern.
Tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate: Contains an aminoethyl group instead of a cyanomethyl group.
The uniqueness of tert-butyl 2-(cyanomethyl)-7-azaspiro[3
Properties
IUPAC Name |
tert-butyl 2-(cyanomethyl)-7-azaspiro[3.5]nonane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-14(2,3)19-13(18)17-8-5-15(6-9-17)10-12(11-15)4-7-16/h12H,4-6,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZGVHYPYQOGOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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